molecular formula C16H17ClN4O2S B2914176 8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione

8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2914176
M. Wt: 364.9 g/mol
InChI Key: PHVUFPFACYYGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers and Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Antimycobacterial Activity

Research indicates that derivatives of purine, including compounds structurally related to "8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione," show promising antimycobacterial properties. For example, 9-benzylpurines with electron-donating substituents on the phenyl ring exhibit significant inhibitory activity against Mycobacterium tuberculosis. Such compounds, particularly those with a chlorine atom at the purine 2-position, demonstrate high antimycobacterial activity with low toxicity to mammalian cells, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Organic Synthesis

The compound and its derivatives are valuable in organic synthesis, serving as intermediates for the construction of various pharmacologically relevant molecules. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, which are useful as amino protecting groups and sulfurization reagents, exemplifies the utility of purine derivatives in synthesizing peptides and glycopeptides (Barany, Hammer, Merrifield, & Bárány, 2005).

Properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVUFPFACYYGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.